molecular formula C18H12F2N2O3S B3621167 2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate

2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate

Cat. No.: B3621167
M. Wt: 374.4 g/mol
InChI Key: RUDMMHBWKOMPEH-UHFFFAOYSA-N
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Description

The compound 2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate features a thiazole core substituted at position 4 with a 4-fluorobenzoate ester and at position 2 with a 4-fluorobenzoylamino group. The 5-methyl group on the thiazole ring enhances steric stability, while the dual fluorinated aromatic moieties may influence electronic properties and binding interactions.

Properties

IUPAC Name

[2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3S/c1-10-16(25-17(24)12-4-8-14(20)9-5-12)22-18(26-10)21-15(23)11-2-6-13(19)7-3-11/h2-9H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDMMHBWKOMPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorobenzoyl Group: The thiazole intermediate is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification with 4-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzoyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Substituted thiazole derivatives.

    Hydrolysis: 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl groups can enhance binding affinity through halogen bonding, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Halogenated Derivatives (Compounds 4 and 5)

Compounds 4 (chlorophenyl-substituted) and 5 (fluorophenyl-substituted) from and are isostructural analogs with triclinic (P̄1) symmetry. Both share a thiazole-triazole-pyrazole scaffold but differ in halogen substituents (Cl vs. F). Key comparisons:

Property Compound 4 (Cl) Compound 5 (F) Target Compound
Substituent 4-Chlorophenyl 4-Fluorophenyl Dual 4-fluorobenzoate/amide
Molecular Planarity Near-planar (except one fluorophenyl group) Similar to 4 Likely similar due to fluorinated groups
Bioactivity Antimicrobial [48] Not reported Unknown
Crystallization Solvent Dimethylformamide Dimethylformamide Not reported

The halogen substitution (Cl vs. Compound 4’s antimicrobial activity suggests that fluorinated derivatives like the target compound may exhibit similar or enhanced bioactivity due to fluorine’s electronegativity and metabolic stability .

Thiazole-Triazole Hybrids (Compounds 9a–9e)

describes 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide ), which shares a 4-fluorophenyl-thiazole moiety with the target compound. Key differences include:

  • 9b incorporates a benzodiazolyl-triazole-acetamide chain instead of a 4-fluorobenzoate ester.
Parameter Compound 9b Target Compound
Core Structure Thiazole-triazole-acetamide Thiazole-fluorobenzoate
Fluorine Position 4-Fluorophenyl on thiazole Dual fluorobenzoate/amide
Bioactivity Not explicitly reported Unknown

The acetamide linker in 9b may improve solubility compared to the ester group in the target compound, highlighting the role of functional groups in pharmacokinetics .

Fluorinated Peptide Derivatives ()

Compounds like N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Entry 26) share the 4-fluorobenzoyl group but differ in their peptide backbone. Comparisons include:

  • Peptide vs. Heterocyclic Core : The target compound’s thiazole ring may offer greater metabolic stability than peptide bonds.
  • Electron-Withdrawing Effects : Fluorine substituents in both compounds enhance resistance to enzymatic degradation, a critical factor in drug design .

Structural and Functional Insights

  • Intermolecular Interactions : Fluorine atoms participate in C–H···F and F···π interactions, which could stabilize crystal packing or ligand-receptor binding in the target compound .
  • Synthetic Challenges : The lack of direct synthesis data for the target compound implies that methods for analogous compounds (e.g., DMF crystallization, triazole-thiazole coupling) may be applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorobenzoyl)amino]-5-methyl-1,3-thiazol-4-yl 4-fluorobenzoate

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